N1-Methyl-4-nitrobenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of N1-Methyl-4-nitrobenzene-1,2-diamine and related compounds involves several steps from basic benzene derivatives through nitration and functional group modifications. For example, the synthesis of diamine derivatives can be achieved through the interaction of nitrobenzene with diamines under specific conditions, demonstrating the versatility of nitrobenzene derivatives in organic synthesis (T. Ibata et al., 1995) (Ibata, Zou, & Demura, 1995).
Molecular Structure Analysis
Nitrobenzene derivatives exhibit diverse molecular structures, influenced by their functional groups. The molecular structure is crucial in determining the compound's physical and chemical properties. For instance, studies on N,N'-diethyl-4-nitrobenzene-1,3-diamine and related compounds show how variations in functional groups affect molecular conformation, packing, and intramolecular interactions (Thomas J Payne et al., 2010) (Payne et al., 2010).
Chemical Reactions and Properties
Nitrobenzene derivatives undergo various chemical reactions, including substitutions and hydrogen bonding, which are pivotal in synthesizing other compounds. The study of hydrogen bonding in 4-nitrobenzene-1,2-diamine highlights the significance of intramolecular and intermolecular interactions in determining the compound's chemical behavior (D. Geiger & D. Parsons, 2014) (Geiger & Parsons, 2014).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure. The study of substituted nitroanilines provides insights into the physical properties of nitrobenzene derivatives, showing how different substituents affect these characteristics (C. Glidewell et al., 2001) (Glidewell et al., 2001).
Chemical Properties Analysis
The chemical properties of N1-Methyl-4-nitrobenzene-1,2-diamine, such as reactivity and stability, are crucial for its application in organic synthesis and material science. For example, the photoreduction of nitrobenzenes by amines showcases the reactivity of nitrobenzene derivatives under specific conditions (E. Norambuena et al., 2004) (Norambuena, Olea‐Azar, Rufs, & Encinas, 2004).
Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, including 2-nitrobenzyl and related compounds, play a crucial role in synthetic chemistry. Their application shows promise for the future, indicating potential relevance to the study or use of N1-Methyl-4-nitrobenzene-1,2-diamine in the synthesis or protection of sensitive molecules during chemical reactions (Amit, Zehavi, & Patchornik, 1974).
Luminescent Micelles for Sensing Explosives
Luminescent micelles, with incorporated luminescent tags, have been developed as chemical sensors for nitroaromatic and nitramine explosives. This technology, utilizing nano-structured materials, may have implications for the use of nitroaromatic compounds like N1-Methyl-4-nitrobenzene-1,2-diamine in the design of new materials for detecting hazardous substances (Paria et al., 2022).
Novel Brominated Flame Retardants
The increasing application of novel brominated flame retardants in consumer goods and their environmental impact calls for research into alternative compounds that might include N1-Methyl-4-nitrobenzene-1,2-diamine. This review highlights the need for further study on the occurrence, fate, and toxicity of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Nitrobenzene Production Process
The review of nitrobenzene production processes, including those utilizing solid acid catalysts, suggests areas where N1-Methyl-4-nitrobenzene-1,2-diamine could potentially play a role in the development of more sustainable chemical production methods (Hong, 2003).
Degradation of Acetaminophen by Advanced Oxidation
Advanced oxidation processes (AOPs) for treating acetaminophen in water lead to various by-products and degradation pathways. This review presents a comprehensive understanding of AOPs and their by-products, potentially informing research on the environmental behavior and treatment of nitroaromatic compounds like N1-Methyl-4-nitrobenzene-1,2-diamine (Qutob et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-N-methyl-4-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKERWISBANET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392330 | |
Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl-4-nitrobenzene-1,2-diamine | |
CAS RN |
41939-61-1 | |
Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-methyl-4-nitrobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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